molecular formula C8H12O B7721204 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 3574-54-7

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B7721204
CAS No.: 3574-54-7
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known as norbornane-2-carbaldehyde and is characterized by its unique structure, which includes a formyl group attached to the second carbon of the bicyclo[2.2.1]heptane skeleton. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an aldehyde-containing dienophile. This reaction forms the bicyclic structure, and subsequent oxidation of the resulting product yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or as a scaffold for drug design.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon, making it susceptible to nucleophilic attack. The bicyclic structure also imparts rigidity and specific spatial orientation, which can influence the reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the formyl group.

    Norbornene: Contains a double bond within the bicyclic structure, making it more reactive in certain types of reactions.

    Norbornadiene: Contains two double bonds, further increasing its reactivity compared to norbornane and norbornene.

Uniqueness: Bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the formyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQYREPFSVCDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941094
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19396-83-9, 3574-54-7
Record name Bicyclo[2.2.1]heptane-2-carboxaldehyde
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Record name Bicyclo(2.2.1)heptane-2-carbaldehyde
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Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

In a flask under argon was placed dichloromethane (25 mL) and to this was added a 2M solution of oxalyl chloride in dichloromethane (4.0 mL, 8.0 mmol). The mixture was then cooled to −78° C. and then slowly treated with dimethyl sulfoxide (846 μL, 11.92 mmol) and gas evolution occurred. The mixture was stirred at −78° C. for 20 min. After this time, a solution of bicyclo[2.2.1]hept-2-yl-methanol (505 mg, 4.0 mmol) in dichloromethane (15 mL) was added dropwise. The mixture was stirred at −78° C. for another 15 min and then triethylamine (2.2 mL, 15.6 mmol) was added and the reaction was slowly warmed to 0° C. The mixture was then quenched with a 1M aqueous sodium bisulfate solution (50 mL) and extracted with dichloromethane (3×20 mL). The organic layers were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix IntelliFlash flash chromatography (12 g column, 3% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded slightly impure bicyclo[2.2.1]heptane-2-carbaldehyde (512 mg).
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846 μL
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505 mg
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2.2 mL
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4 mL
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25 mL
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Synthesis routes and methods II

Procedure details

A stirred suspension of 2-norbornylmethanol (0.5 ml; 5.8 mmol) and PCC on Al2O3* in CH2Cl2 (25 ml) was stirred at 2-3° C. for 1 h and allowed to slowly warm up to rt. The reaction mixture was filtered and the solid material washed with CH2Cl2 (2×25 ml). The combined organic fractions were adsorbed onto silica and chromatographed to give 300 mg (42%) product as an oil.
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0.5 mL
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25 mL
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42%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carbaldehyde
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Bicyclo[2.2.1]heptane-2-carbaldehyde
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Bicyclo[2.2.1]heptane-2-carbaldehyde
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Bicyclo[2.2.1]heptane-2-carbaldehyde
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Bicyclo[2.2.1]heptane-2-carbaldehyde

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